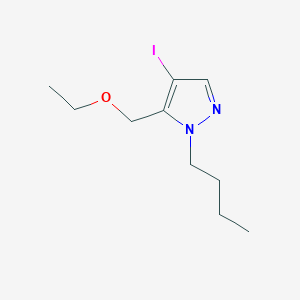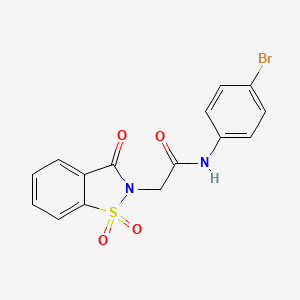
N-(4-bromophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-bromophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential as antimicrobial and hemolytic agents .
Synthesis Analysis
The synthesis of benzothiazole acetamide derivatives typically involves the reaction of benzothiazole with acetic acid or its derivatives. For example, N-substituted acetamides can be synthesized by refluxing benzothiazoles with acetic acid, leading to the formation of hydrogen-bonded assemblies characteristic to the substituent in the benzothiazole moiety . Another approach involves the stepwise conversion of benzoic acid into various intermediates, followed by a reaction with different N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride to yield the target compounds .
Molecular Structure Analysis
The molecular structure of benzothiazole acetamide derivatives is influenced by the nature of the substituents on the benzothiazole ring. These compounds can form various intermolecular hydrogen bonding interactions, such as N-H...O, N-H...N, and N-H...F, which can lead to the formation of different molecular assemblies and crystal structures . The angles between aromatic planes and the presence of halogen substituents can also affect the overall molecular shape, as seen in the isostructural compounds with near "V" shaped configurations .
Chemical Reactions Analysis
Benzothiazole acetamides can participate in a range of chemical reactions, primarily due to the reactivity of the amide group and the heterocyclic system. The presence of halogen substituents, such as bromine, can facilitate further chemical modifications through nucleophilic substitution reactions. These reactions can be utilized to introduce various functional groups, which can alter the biological activity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole acetamides, such as solubility, melting point, and acidity constants (pKa), are determined by their molecular structure. The pKa values indicate the acidity of the hydrogen atoms on the nitrogen atoms of the imidazole and benzothiazole rings, which can influence the compound's behavior in biological systems . Spectral techniques, including EI-MS, IR, and NMR, are commonly used to characterize these compounds and confirm their successful synthesis .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has highlighted the synthesis and evaluation of benzothiazole derivatives, including compounds structurally related to N-(4-bromophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, for their potential antitumor activities. For instance, benzothiazole acetamides have been synthesized and assessed against various cancer cell lines, showing considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015). These findings suggest a promising avenue for the development of new anticancer agents.
Antimicrobial Activity
Compounds related to this compound have been investigated for their antimicrobial properties. Novel sulfonamide derivatives have displayed good antimicrobial activity, underscoring the potential of such compounds in combating microbial infections (Fahim & Ismael, 2019).
Kinase Inhibitory and Anticancer Activities
The synthesis of thiazolyl N-benzyl-substituted acetamide derivatives has been explored, with some compounds showing inhibitory activities against Src kinase and anticancer activities against various carcinoma cells (Fallah-Tafti et al., 2011). This research supports the therapeutic potential of these compounds in cancer treatment through kinase inhibition.
Anti-Inflammatory and Analgesic Activities
Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and shown significant anti-inflammatory activity (Sunder & Maleraju, 2013), pointing towards their potential as anti-inflammatory agents.
Quantum Mechanical and Ligand-Protein Interaction Studies
Studies have also been conducted on the quantum mechanical properties and ligand-protein interactions of benzothiazolinone acetamide analogs, indicating their potential as photosensitizers in dye-sensitized solar cells and their interactions with cyclooxygenase enzymes, which could have implications for drug development and photovoltaic efficiency (Mary et al., 2020).
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O4S/c16-10-5-7-11(8-6-10)17-14(19)9-18-15(20)12-3-1-2-4-13(12)23(18,21)22/h1-8H,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELXLOWPEOSDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

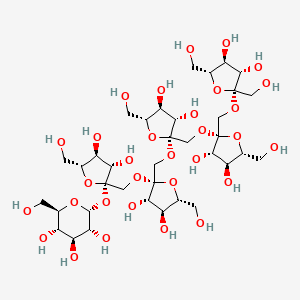
![1-[4-(5,7-Dihydro-4H-thieno[2,3-c]pyridine-6-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2502635.png)
![7-Methoxy-5-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2502636.png)
![2-Chloro-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2502637.png)
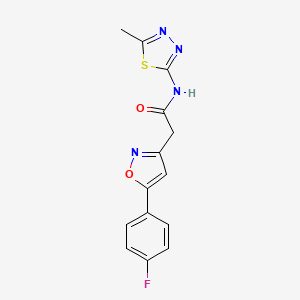
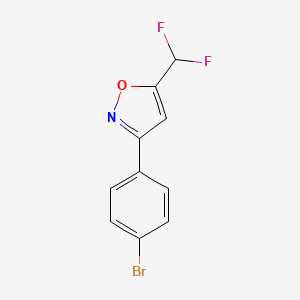
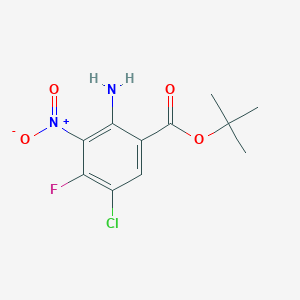

![N-(4-chlorophenyl)-3-(mesitylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2502646.png)

![N~3~-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2502648.png)
